4-Bromo-5-chlorothiophene-2-carboxylic acid
Overview
Description
4-Bromo-5-chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H2BrClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. This compound appears as a white to light yellow solid and is soluble in common organic solvents such as methanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 2-bromo-5-chlorothiophene.
Cyclization Reaction: The 2-bromo-5-chlorothiophene undergoes a cyclization reaction in the presence of cuprous chloride (CuCl) to form the intermediate compound.
Carboxylation: The intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: cyclization and carboxylation, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carboxylic acid depends on its specific applicationThe bromine and chlorine atoms, as well as the carboxylic acid group, can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chlorothiophene-2-carboxylic acid: This compound has the bromine and chlorine substituents at the 5 and 4 positions, respectively, compared to 4-Bromo-5-chlorothiophene-2-carboxylic acid.
5-Chloro-2-thiophenecarboxaldehyde: This compound has a formyl group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various complex compounds .
Biological Activity
4-Bromo-5-chlorothiophene-2-carboxylic acid (C6H4BrClO2S) is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention due to its potential biological activities, particularly as a pharmaceutical agent. Its structure features a thiophene ring substituted with bromine and chlorine atoms, alongside a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
- Molecular Weight : 241.49 g/mol
- Appearance : White to off-white solid
- Chemical Formula : C6H4BrClO2S
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its inhibitory effects on specific enzymes and its potential as an antibacterial and anticancer agent.
Enzyme Inhibition
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D-Amino Acid Oxidase (DAO) Inhibition :
- A series of thiophene-2-carboxylic acids, including this compound, have been identified as potent inhibitors of DAO. Structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring enhance inhibitory potency.
- Key Findings :
-
Insulin-Regulated Aminopeptidase (IRAP) Inhibition :
- Research indicates that this compound can act as an IRAP inhibitor. The compound was synthesized and evaluated for its inhibitory activity.
- IC50 Values : The compound showed varying degrees of inhibition, with some derivatives demonstrating significant activity against IRAP, highlighting the importance of the carboxylic acid group in maintaining potency .
Antibacterial Activity
Studies have also evaluated the antibacterial properties of derivatives of thiophene-2-carboxylic acids. Although specific data on this compound is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiophene derivatives has been investigated, particularly against human prostate cancer cell lines (PC-3). Compounds with similar structures have demonstrated cytotoxic effects, suggesting that this compound may also possess anticancer properties .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Characteristics | IC50 (µM) | Biological Activity |
---|---|---|---|
5-Chlorothiophene-2-carboxylic Acid | Lacks bromine; only contains chlorine | 0.04 | Potent DAO inhibitor |
4-Bromo-thiophene-2-carboxylic Acid | Similar bromination; lacks chlorine | Varies | Moderate DAO inhibitor |
4-Iodo-5-chlorothiophene-2-carboxylic Acid | Contains iodine instead of bromine | Higher | Enhanced reactivity |
This compound | Contains both bromine and chlorine | Varies | Potential IRAP inhibitor |
Case Studies
-
DAO Inhibition Study :
A study published in Nature detailed the structural basis for the inhibition of DAO by thiophene derivatives. The introduction of small substituents like bromo or chloro at specific positions significantly enhanced inhibitory potency, with implications for drug design targeting schizophrenia and other disorders . -
IRAP Inhibition Study :
Another study focused on the synthesis and biological evaluation of IRAP inhibitors highlighted the critical role of the carboxylic acid moiety in maintaining activity. The study reported various analogs derived from this compound, showcasing their potential as therapeutic agents against metabolic disorders .
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-37-5 | |
Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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